2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Overview
Description
2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrimidine ring bonded to a pyrrolidine moiety, which is further substituted with a trifluoromethoxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolidine intermediate, which is then functionalized with the trifluoromethoxyphenylsulfonyl group. The final step involves the coupling of this intermediate with a pyrimidine derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The trifluoromethoxyphenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The choice of solvent and temperature can significantly affect the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while substitution could introduce a new functional group in place of the trifluoromethoxyphenylsulfonyl group.
Scientific Research Applications
2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenylsulfonyl group can enhance the compound’s binding affinity and specificity, while the pyrimidine and pyrrolidine moieties can modulate its overall activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
- 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)benzene
Uniqueness
The uniqueness of 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine lies in its specific combination of functional groups, which can confer unique chemical and biological properties. Compared to similar compounds, it may offer improved stability, binding affinity, or specificity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-[2-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O4S/c16-15(17,18)25-12-4-1-2-5-13(12)26(22,23)21-9-6-11(10-21)24-14-19-7-3-8-20-14/h1-5,7-8,11H,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLGTUKMUKEAJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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